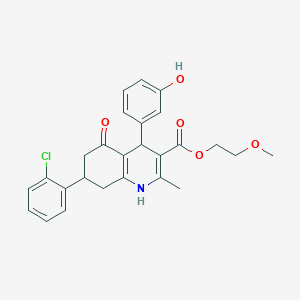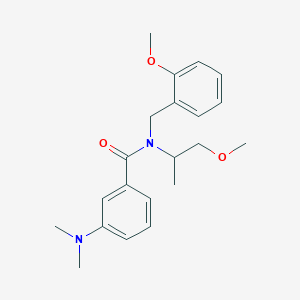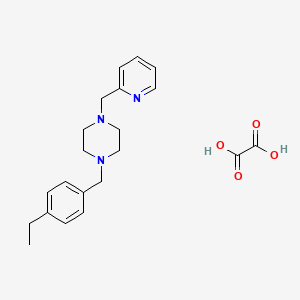
1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)-2-azetidinone
Descripción general
Descripción
Synthesis Analysis
Azetidinones, including 1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)-2-azetidinone, are synthesized through various chemical routes. A common method involves cycloaddition reactions or the functionalization of existing azetidinone frameworks. For example, the synthesis of similar compounds involves reactions with chloroacetyl chloride in the presence of trimethyl amine, yielding novel azetidinones through efficient cyclocondensation processes (Khadsan & Kadu, 2005).
Molecular Structure Analysis
X-ray diffraction techniques are commonly employed to elucidate the molecular structure of azetidinones. The structural analysis provides insights into the compound's crystalline form, including the arrangement of molecules in the crystal lattice and the conformation of the azetidinone ring. For instance, studies on related compounds have shown structures crystallizing in specific space groups with detailed molecular dimensions (Gluziński et al., 1991).
Chemical Reactions and Properties
Azetidinones undergo various chemical reactions, including cycloadditions, ring expansions, and substitutions, which can modify their chemical structure and properties. These reactions are crucial for the synthesis of derivatives with desired functional groups. For example, the transformation of azetidinones into 2-aminopyridines through a 1,5-hydride shift indicates the compound's reactivity and potential for generating new chemical entities (Metzger & Kurz, 1975).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
Azetidinones, like the one described, have been synthesized using microwave-assisted methods, proving to be efficient and rapid. These compounds have been screened for their pharmacological activities, including antibacterial and antifungal properties. Such studies underline the potential of azetidinone derivatives in developing new antimicrobial agents. For instance, Mistry and Desai (2006) and others have demonstrated the synthesis of nitrogen and sulfur-containing heterocyclic compounds with notable pharmacological evaluations (Mistry & Desai, 2006).
Antidepressant and Nootropic Agents
Some azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities. The structure-activity relationship (SAR) studies indicate that certain substitutions on the azetidinone ring can enhance these pharmacological effects. This suggests potential applications in treating depressive disorders and cognitive impairments (Thomas et al., 2016).
Antioxidant Properties
Derivatives of azetidinone have been explored for their antioxidant activities. For example, compounds synthesized from bromination and reduction of diphenylmethane derivatives showed effective radical scavenging and antioxidant capacities. This research avenue indicates the applicability of such compounds in combating oxidative stress-related conditions (Balaydın et al., 2010).
Tubulin-Targeting Antitumor Agents
Research into 3-phenoxy-1,4-diarylazetidin-2-ones has shown that modifications to the azetidinone structure can result in potent antiproliferative compounds. These molecules interfere with tubulin polymerization, disrupting microtubule formation, which is essential for cancer cell division and viability. This highlights the potential for azetidinone derivatives in developing new cancer therapeutics (Greene et al., 2016).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO4/c1-15-8-4-7-11-19(15)30-23-22(16-12-13-20(28-2)21(14-16)29-3)26(24(23)27)18-10-6-5-9-17(18)25/h4-14,22-23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMJCHBVKGAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4013414.png)


![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B4013437.png)

![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4013450.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4013454.png)



![1-(4-ethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013478.png)